Product packaging for Methyl 4,5-dihydrofuran-3-carboxylate(Cat. No.:CAS No. 53750-81-5)

Methyl 4,5-dihydrofuran-3-carboxylate

Cat. No.: B1627903
CAS No.: 53750-81-5
M. Wt: 128.13 g/mol
InChI Key: OCLXPRZQCIGHFQ-UHFFFAOYSA-N
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Description

Methyl 4,5-dihydrofuran-3-carboxylate (CAS 53750-81-5) is a chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a core 4,5-dihydrofuran ring system, which serves as a versatile scaffold for the synthesis of novel bioactive molecules. Researchers value this structure for its potential in hit-to-lead optimization campaigns. The core 4,5-dihydrofuran scaffold is recognized for its applications in anticancer and antiparasitic research. Studies on closely related 4,5-dihydrofuran-3-carboxylate derivatives have demonstrated promising biological activity. For instance, one derivative was shown to induce apoptosis in human promyelocytic leukemia HL-60 cells by activating caspase-3, increasing intracellular reactive oxygen species (ROS), and altering mitochondrial membrane potential . Furthermore, this scaffold is being actively explored in the development of new treatments for neglected tropical diseases. Recent research has focused on optimizing 4,5-dihydrofuran derivatives, leading to compounds with potent activity against the intracellular amastigote form of Leishmania amazonensis and high selectivity indices in vitro . These findings highlight the value of this compound as a key synthetic intermediate for researchers developing new therapeutic agents in oncology and infectious diseases. Product Specifications: • CAS Number: 53750-81-5 • Molecular Formula: C 6 H 8 O 3 • Molecular Weight: 128.13 g/mol • SMILES: O=C(C1=COCC1)OC This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O3 B1627903 Methyl 4,5-dihydrofuran-3-carboxylate CAS No. 53750-81-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,3-dihydrofuran-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-8-6(7)5-2-3-9-4-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLXPRZQCIGHFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611731
Record name Methyl 4,5-dihydrofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53750-81-5
Record name Methyl 4,5-dihydrofuran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation Techniques for Methyl 4,5 Dihydrofuran 3 Carboxylate Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure of a molecule. guidechem.com By analyzing the chemical environment of hydrogen (¹H) and carbon-¹³ (¹³C) nuclei, it is possible to map the entire carbon-hydrogen framework.

In the ¹H NMR spectrum of Methyl 4,5-dihydrofuran-3-carboxylate, distinct signals corresponding to each unique proton environment are expected. The structure contains four sets of non-equivalent protons: a vinylic proton, two methylene (B1212753) (CH₂) groups forming the dihydrofuran ring, and a methyl (CH₃) group from the ester moiety.

Based on established chemical shift principles and data from analogous structures, the predicted ¹H NMR data are as follows:

The methyl protons (-OCH₃) are expected to appear as a sharp singlet, being chemically shielded and having no adjacent protons to couple with.

The vinylic proton (=CH-) at position 2 is significantly deshielded by the adjacent oxygen and the double bond, resulting in a signal in the downfield region.

The two methylene groups at positions 4 and 5 (-CH₂-CH₂-) are diastereotopic. The protons of the C5-methylene group, being adjacent to the ether oxygen, would appear further downfield than the protons of the C4-methylene group. They would likely appear as triplets due to coupling with each other.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
-OCH₃ ~ 3.7 Singlet
-CH₂- (C4) ~ 2.8 Triplet
-CH₂- (C5) ~ 4.4 Triplet
=CH- (C2) ~ 7.5 Singlet

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, six unique carbon signals are anticipated, corresponding to the carbonyl carbon, two sp² hybridized carbons of the double bond, two sp³ hybridized carbons of the saturated portion of the ring, and the methyl ester carbon. organicchemistrydata.org

The expected chemical shifts are:

The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing furthest downfield.

The sp² carbons of the furan (B31954) ring (C2 and C3) appear in the olefinic region.

The sp³ carbon adjacent to the ether oxygen (C5) is more deshielded than the other sp³ carbon (C4).

The methyl carbon (-OCH₃) is typically found in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
-OCH₃ ~ 51
-CH₂- (C4) ~ 28
-CH₂- (C5) ~ 69
=C- (C3) ~ 115
=CH- (C2) ~ 145
C=O ~ 165

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment for this compound would show positive signals for the CH and CH₃ carbons and negative signals for the two CH₂ carbons, confirming their presence.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Determination

Mass spectrometry is a vital technique for determining the molecular weight and elemental formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns. imreblank.ch

HRESIMS is used to determine the exact mass of a molecule with very high accuracy, which allows for the unambiguous determination of its molecular formula. For this compound (C₆H₈O₃), the calculated monoisotopic mass is 128.04737 u. An HRESIMS analysis would be expected to yield a measured mass that matches this theoretical value to within a few parts per million, thereby confirming the elemental composition. This technique is routinely used to verify the identity of newly synthesized compounds. rsc.orgunimi.it

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for analyzing volatile compounds and assessing sample purity. imreblank.ch When subjected to GC-MS analysis, this compound would first be separated from any impurities before entering the mass spectrometer.

In the mass spectrometer, electron impact ionization typically generates a molecular ion ([M]⁺), which corresponds to the molecular weight of the compound. For this molecule, the molecular ion peak would appear at a mass-to-charge ratio (m/z) of 128. This molecular ion then undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments provides a "fingerprint" that helps to confirm the structure. libretexts.orgresearchgate.net

Key expected fragmentation pathways for esters and cyclic ethers include: miamioh.edu

Loss of a methoxy (B1213986) radical (•OCH₃): This α-cleavage results in a fragment ion at m/z 97 ([M-31]⁺).

Loss of the carbomethoxy group (•COOCH₃): This cleavage yields a fragment at m/z 69 ([M-59]⁺), corresponding to the dihydrofuran ring cation.

Ring fragmentation: The dihydrofuran ring itself can break apart, leading to other smaller fragments.

Predicted Key Fragments in the GC-MS Spectrum of this compound

m/z Identity Fragmentation Pathway
128 [M]⁺ Molecular Ion
97 [M - •OCH₃]⁺ Loss of methoxy radical
69 [M - •COOCH₃]⁺ Loss of carbomethoxy radical

Table of Mentioned Compounds

Compound Name
This compound
Methyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate
Methyl furan-2-carboxylate
2-Methyl-4,5-dihydrofuran-3-carboxylic acid

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the structural characterization of this compound analogues. These techniques probe the vibrational and electronic transitions within the molecule, respectively, providing a unique spectroscopic fingerprint.

Infrared (IR) Spectroscopy:

The IR spectrum of a this compound analogue is dominated by characteristic absorption bands corresponding to its principal functional groups. Esters, a key feature of these molecules, typically exhibit a pattern of three strong peaks, often referred to as the "Rule of Three". spectroscopyonline.com The most prominent of these is the carbonyl (C=O) stretching vibration, which appears as a strong band in the region of 1700-1750 cm⁻¹. The exact position of this band can be influenced by conjugation and ring strain. The other two intense bands arise from the C-O stretching vibrations of the ester group, typically found between 1300 and 1000 cm⁻¹. spectroscopyonline.com

The dihydrofuran ring also contributes to the IR spectrum. The C=C stretching vibration of the double bond within the ring usually appears around 1650-1600 cm⁻¹. The C-O-C stretching of the ether linkage in the ring gives rise to a strong band, often in the 1150-1050 cm⁻¹ region. Additionally, C-H stretching vibrations of the aliphatic CH₂ groups and the vinylic C-H group are observed around 3000-2850 cm⁻¹ and 3100-3000 cm⁻¹, respectively. The analysis of these vibrational modes provides valuable information about the molecular framework. nih.govsfasu.eduresearchgate.net

Interactive Table: Typical IR Absorption Bands for a this compound Analogue

Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)Intensity
C=O StretchEster1725 - 1705Strong
C=C StretchDihydrofuran Ring1640 - 1620Medium
C-O Stretch (Ester)Ester1250 - 1200Strong
C-O-C Stretch (Ether)Dihydrofuran Ring1150 - 1050Strong
C-H Stretch (sp²)Vinylic3100 - 3000Medium
C-H Stretch (sp³)Aliphatic (CH₂)2980 - 2850Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound analogues, the presence of the α,β-unsaturated ester system results in a characteristic π → π* transition. sfasu.edu This transition typically gives rise to a strong absorption band in the UV region, often between 200 and 400 nm. mdpi.comresearchgate.net The exact wavelength of maximum absorption (λmax) is sensitive to the substitution pattern on the dihydrofuran ring and the solvent used for the analysis. The presence of additional chromophores or auxochromic groups can lead to shifts in the absorption maximum and changes in its intensity. researchgate.net The molar absorptivity (ε) of this band is usually high, consistent with an allowed π → π* transition. Weaker n → π* transitions may also be observed but are often obscured by the more intense π → π* absorption. youtube.com

Interactive Table: Representative UV-Vis Absorption Data for a this compound Analogue in Methanol

Electronic TransitionChromophoreλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)
π → πα,β-Unsaturated Ester~ 230> 10,000
n → πCarbonyl~ 310< 100

Chiroptical Spectroscopy for Absolute Configuration Assignment (e.g., Electronic Circular Dichroism, ECD)

For chiral analogues of this compound, chiroptical techniques, particularly Electronic Circular Dichroism (ECD), are indispensable for the determination of their absolute configuration. nih.govsemanticscholar.org ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, a plot of the difference in molar absorptivity (Δε) versus wavelength, provides a unique fingerprint of the molecule's three-dimensional structure. researchgate.net

The ECD spectrum of a chiral dihydrofuran derivative is influenced by the stereochemistry of its chiral centers and the conformation of the dihydrofuran ring. The sign and magnitude of the Cotton effects (the peaks and troughs in the ECD spectrum) are directly related to the spatial arrangement of the chromophores within the molecule. semanticscholar.org

To assign the absolute configuration, the experimental ECD spectrum is typically compared with the theoretical spectrum calculated using quantum-mechanical methods, such as Time-Dependent Density Functional Theory (TDDFT). unipi.itnih.gov By calculating the theoretical ECD spectra for both enantiomers, a direct comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration of the studied analogue. nih.govrsc.org The agreement between the experimental and one of the calculated spectra provides strong evidence for the assigned stereochemistry. semanticscholar.org

Interactive Table: Hypothetical ECD Data for a Chiral this compound Analogue

Wavelength (nm)Cotton EffectSign for (R)-enantiomerSign for (S)-enantiomerAssociated Transition
~ 230Positive+-π → π
~ 310Negative-+n → π

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For analogues of this compound that can be obtained as single crystals, this technique yields precise information about bond lengths, bond angles, and the conformation of the molecule. nih.goviucr.org

The crystallographic data reveals the planarity or puckering of the dihydrofuran ring, the orientation of the methyl carboxylate group, and the relative stereochemistry of all chiral centers. dicp.ac.cnnih.gov The analysis of the crystal packing can also provide insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, which influence the solid-state properties of the compound. iucr.org

A typical X-ray crystallographic study of a this compound analogue would provide a detailed set of crystallographic parameters, as illustrated in the table below. This data serves as the ultimate reference for the molecule's structure, against which data from other analytical techniques can be compared. mdpi.comresearchgate.netresearchgate.net

Interactive Table: Representative Crystallographic Data for a this compound Analogue

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)820.5
Z4
Calculated Density (g/cm³)1.35
R-factor (%)4.5

Chemical Transformations and Reactivity of Methyl 4,5 Dihydrofuran 3 Carboxylate Systems

Functional Group Interconversions on the Dihydrofuran Ring and Ester Moiety

The reactivity of Methyl 4,5-dihydrofuran-3-carboxylate is characterized by the interplay between the dihydrofuran ring and the ester group. Transformations can be selectively directed towards one of these moieties or involve both simultaneously.

Oxidation Pathways

The oxidation of this compound can proceed at several positions, including the ester group, the carbon-carbon double bond, and the allylic position of the dihydrofuran ring.

The ester moiety itself is generally resistant to oxidation. However, vigorous oxidation can cleave the ester, and the oxidation of the alkyl group of esters can lead to carboxylic acids or ketones under harsh conditions. acs.org More relevant to this system are the reactions on the dihydrofuran ring. The double bond can be subjected to epoxidation using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield a reactive epoxide intermediate. This epoxide can be a precursor for further functionalization.

Another significant oxidation pathway involves the allylic C5 position. Oxidation at this site, potentially using reagents like selenium dioxide or chromium-based oxidants, could introduce a carbonyl group, transforming the dihydrofuran ring into a substituted 2(5H)-furanone, also known as a butenolide. acs.org The oxidation of furan (B31954) derivatives, such as furfural (B47365), to furanones or their corresponding acids is a well-established transformation that highlights the susceptibility of the furan system to oxidative conditions. acs.orgnih.gov For instance, the oxidation of furfural with performic acid can yield 2(5H)-furanone. Baeyer-Villiger monooxygenases have also been shown to oxidize various furans, producing furanoid acids as the main products. acs.org While direct oxidation of the title compound is not extensively documented, these analogous reactions suggest plausible routes to furanone derivatives.

Reduction Pathways

Reduction of this compound can be selectively targeted to either the ester functional group or the endocyclic double bond.

The ester group can be readily reduced using powerful hydride reagents. Lithium aluminum hydride (LiAlH4) is a standard reagent for the reduction of esters to primary alcohols, which in this case would yield (4,5-dihydrofuran-3-yl)methanol. acs.org For a more controlled reduction to the corresponding aldehyde, (4,5-dihydrofuran-3-carbaldehyde), sterically hindered reducing agents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures are typically employed. acs.org

Alternatively, the carbon-carbon double bond within the dihydrofuran ring can be selectively reduced. Catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), would saturate the ring, affording methyl tetrahydrofuran-3-carboxylate. This transformation preserves the ester functionality while converting the dihydrofuran to a tetrahydrofuran (B95107) system. The choice of reducing agent and reaction conditions allows for selective transformation of either the ester or the alkene.

A summary of potential reduction pathways is presented below.

ReagentTarget MoietyProduct
Lithium Aluminum Hydride (LiAlH₄)Ester(4,5-Dihydrofuran-3-yl)methanol
Diisobutylaluminium Hydride (DIBAL-H)Ester4,5-Dihydrofuran-3-carbaldehyde
Hydrogen (H₂) / Palladium on Carbon (Pd/C)C=C Double BondMethyl tetrahydrofuran-3-carboxylate

Nucleophilic Substitution Reactions at Ring Positions

While classical nucleophilic aromatic substitution is not typical for this electron-rich heterocyclic system, the compound is highly susceptible to nucleophilic addition reactions due to its α,β-unsaturated ester nature (a Michael acceptor). researchgate.net Nucleophiles can attack at the C5 position in a conjugate addition manner. nih.gov This reaction would lead to the formation of a 5-substituted methyl tetrahydrofuran-3-carboxylate derivative after protonation of the resulting enolate.

Furthermore, the vinylogous ester structure allows for nucleophilic attack at the C2 position. This can initiate a ring-opening reaction, particularly under acidic or Lewis acidic conditions which activate the ether oxygen. wikipedia.org Such a ring-opening would generate a 1,4-dicarbonyl-type compound, which is a versatile intermediate for further synthesis. The ring-opening of cyclic ethers via nucleophilic attack is a fundamental process in organic synthesis. organic-chemistry.org For example, cobalt-catalyzed ring-opening reactions of 2,5-dihydrofurans have been demonstrated to proceed via a β-oxygen elimination pathway. researchgate.net

Heterocyclic Annulation and Derivatization Strategies

This compound is a valuable starting material for the synthesis of other heterocyclic systems, leveraging the reactivity of its core structure.

Formation of Pyrrole (B145914) Derivatives from Dihydrofuran Intermediates

One of the most powerful synthetic applications of dihydrofuran systems is their conversion into pyrroles. This transformation is typically achieved via the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.

The general reaction scheme is outlined below:

Ring-Opening: Acid-catalyzed hydrolysis of this compound to form the corresponding 1,4-dicarbonyl intermediate.

Condensation and Cyclization: Reaction of the dicarbonyl intermediate with a primary amine (R-NH₂) to yield a highly substituted pyrrole derivative.

This strategy represents a robust method for leveraging the dihydrofuran scaffold to access the pyrrole core, a ubiquitous motif in pharmaceuticals and materials science.

Preparation of Pyridazine (B1198779) Derivatives

The transformation of furan and dihydrofuran systems into pyridazines, which are six-membered aromatic rings containing two adjacent nitrogen atoms, represents a significant synthetic pathway. wikipedia.org A common method for synthesizing the pyridazine core involves the condensation of 1,4-dicarbonyl compounds or 4-ketoacids with hydrazine (B178648). wikipedia.org The furan or dihydrofuran ring can serve as a masked precursor to the requisite 1,4-dicarbonyl functionality, which can be unmasked under oxidative conditions. organicreactions.org

One effective one-pot procedure for creating pyridazine C-nucleosides starts from glycosyl furans. nih.gov This method involves a [4+2] cycloaddition reaction with singlet oxygen, followed by reduction and subsequent cyclization with hydrazine under neutral conditions. nih.gov For instance, the reaction has been successfully applied to synthesize 3- and 4-(ribofuranosyl)pyridazines. nih.gov While this demonstrates the conversion of a furan ring, similar principles can be applied to dihydrofuran precursors. The synthesis often begins with the oxidation of the furan ring, for example, using bromine and methanol, to generate an intermediate that can then react with hydrazine. nih.gov

Another versatile approach to pyridazine synthesis is the inverse electron demand Diels-Alder reaction. organic-chemistry.orgmdpi.comnih.gov This reaction, often involving highly reactive azadienes like 1,2,4,5-tetrazines, can be used to construct complex heterocyclic systems. mdpi.comnih.gov The reaction of 1,2,4,5-tetrazine-3,6-dicarboxylate with N-methylindole, for example, proceeds through nitrogen extrusion followed by a ring opening/ring closure sequence to yield pyridazinoquinolones. mdpi.com The general strategy of reacting 1,4-dicarbonyl compounds, which can be derived from dihydrofurans, with hydrazine remains a foundational method for accessing the pyridazine skeleton. liberty.edunih.govnih.gov

Table 1: Selected Methods for Pyridazine Synthesis from Furan Precursors

Starting Material Key Reagents Product Type Reference
Glycosyl Furans 1) Singlet Oxygen; 2) Reductant; 3) Hydrazine Pyridazine C-Nucleosides nih.gov
1,2-Diacylcyclopentadienes (Fulvenes) Hydrazine Hydrate, Methanol 5,6-Fused Ring Pyridazines liberty.edu
3-[2-(4-halophenyl)hydrazono]-5-phenylfuran-2(3H)-ones Hydrazine Hydrate, Ethanol 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one nih.gov

Generation of Amidoxime (B1450833) Derivatives

Amidoximes are versatile functional groups that can be synthesized from various precursors, including nitriles and esters. researchgate.netnih.gov The conversion of the ester group in this compound or its derivatives into an amidoxime is a key transformation for creating compounds with potential biological activity. mdpi.comnih.gov

A common and direct pathway involves a multi-step synthesis starting from the dihydrofuran carboxylate. mdpi.com First, the methyl ester is converted to an amide via a direct amidation reaction, for which reagents like lithium bis(trimethylsilyl)amide (LiHMDS) can be employed due to their selectivity for cleaving the C-O bond of unactivated esters. mdpi.com The resulting amide is then transformed into a nitrile. Subsequently, the nitrile moiety is converted into the corresponding amidoxime by treatment with hydroxylamine (B1172632) hydrochloride. mdpi.comresearchgate.net This final step, the nucleophilic attack of hydroxylamine on a nitrile, is the most widely used method for amidoxime synthesis, often proceeding in high yields. researchgate.netnih.gov

Alternative methods can directly convert ester functionalities into related structures. While direct conversion of esters to amidoximes is less common, esters can be transformed into hydroxamic acids by reacting them with hydroxylamine, often in the presence of a base or a catalyst like potassium cyanide. nih.govresearchgate.netgoogle.com Microwave-assisted procedures have been developed to facilitate this transformation efficiently and under mild conditions. researchgate.net Furthermore, amides, which are intermediates in the pathway from the carboxylate, can be converted to N-substituted amidoximes through a one-pot dehydrative condensation mediated by reagents like triphenylphosphine-iodine complex in the presence of hydroxylamine hydrochloride. rsc.orgrsc.org

Table 2: Synthesis of Amidoximes from Dihydrofuran Precursors

Starting Material Key Steps & Reagents Intermediate Final Product Yield Range (%) Reference
This compound 1. Amidation (LiHMDS) 2. Dehydration to Nitrile 3. Reaction with Hydroxylamine HCl 4,5-dihydrofuran-3-carboxamide / -carbonitrile 4,5-dihydrofuran-3-carboximidamide 44-85 (final step) mdpi.comresearchgate.net
4,5-dihydrofuran-2-yl-nitrile Hydroxylamine HCl, KOtBu, DMSO N/A 4,5-dihydrofuran-2-yl-amidoxime 80 researchgate.net

Radical Reactions in Dihydrofuran Functionalization

Radical reactions offer a powerful tool for the functionalization of the dihydrofuran ring and for its synthesis. acs.org Manganese(III) acetate (B1210297) is a widely used one-electron oxidant that effectively generates radical precursors from 1,3-dicarbonyl compounds, such as β-keto esters like this compound. researchgate.net These radical intermediates can then undergo intermolecular or intramolecular cyclizations to form new carbon-carbon bonds. researchgate.net

A key application of this chemistry is the synthesis of substituted dihydrofurans. The reaction of a 1,3-dicarbonyl compound with an alkene in the presence of manganese(III) acetate generates an α-carbon radical from the dicarbonyl species. nih.gov This radical adds to the alkene, and the resulting radical intermediate is then oxidized by another equivalent of Mn(III) to a carbocation, which undergoes intramolecular cyclization and subsequent loss of a proton to yield the 4,5-dihydrofuran product. researchgate.netnih.gov This method has been employed to synthesize novel furan-substituted dihydrofuran compounds with modest to high yields. researchgate.net

The reactivity in these radical reactions is regioselective. For example, in reactions involving piperazine (B1678402) derivatives containing both methacryloyl and 3-arylacryloyl groups, the radical cyclization with 1,3-dicarbonyls occurs selectively on the 3-arylacryloyl side. nih.gov The functionalization is not limited to synthesis; radical species like the hydroxyl radical (•OH) can react with the dihydrofuran ring itself. researchgate.net These reactions are often initiated by the addition of the radical to the double bond of the furan or dihydrofuran ring, a process that typically shows a negative temperature dependence, indicating the dominance of addition over abstraction at lower temperatures. researchgate.net

Table 3: Manganese(III) Acetate-Mediated Radical Cyclization

Dicarbonyl Compound Alkene Product Yield (%) Reference
Dimedone 1-(But-3-en-1-yl)-4-(cinnamoyl)piperazine Piperazine-substituted dihydrofuran 31-81 nih.gov
1-(Furan-2-yl)ethan-1-one 1,1-Disubstituted Alkenes 2-Furyl substituted dihydrofurans High researchgate.net

Elucidation of Structure-Reactivity Relationships

The relationship between the molecular structure of this compound derivatives and their chemical reactivity is crucial for predicting reaction outcomes and designing new synthetic pathways. The substitution pattern on the dihydrofuran ring and on any attached functional groups significantly influences the molecule's behavior in chemical transformations. nih.gov

In the generation of amidoximes from nitrile precursors on a dihydrofuran scaffold, the electronic nature of substituents plays a critical role. For example, the presence of a strong electron-withdrawing group, such as a nitro group ortho to the nitrile, can dramatically alter the reaction's course. researchgate.net Under conventional conditions (hydroxylamine in ethanol), the reaction may yield an amide as the major product instead of the expected amidoxime, due to the electronic effect of the nitro group and the influence of the protic solvent. researchgate.net Changing the reaction conditions to a non-protic solvent system (DMSO/KOtBu) can favor the formation of the desired amidoxime. researchgate.net

The stereochemistry of radical cyclization reactions to form dihydrofurans is also dictated by the structure of the reactants. Reactions involving 1,2-disubstituted alkenes have been observed to yield cis-isomers of the resulting dihydrofuran, while the use of trifluoromethylated 1,3-dicarbonyl compounds with the same alkenes leads to the formation of trans-isomers. researchgate.net Furthermore, the regioselectivity of these radical additions is controlled by the relative stability of the potential radical and carbocation intermediates formed during the reaction sequence. nih.gov

The reactivity of the dihydrofuran ring itself is influenced by its substituents. Lewis acid-catalyzed ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals demonstrates how the inherent structure can be exploited for complex annulations, leading to functionalized carbazoles. mdpi.com The rate of reactions, such as those with hydroxyl radicals, is also dependent on the substitution pattern. Alkylation on the furan ring, for instance, affects the rate coefficients of reactions with OH radicals, with addition to the double bond being a dominant pathway at lower temperatures. researchgate.net These structure-reactivity relationships are fundamental to harnessing the synthetic potential of the this compound system.

Advanced Research Applications of Methyl 4,5 Dihydrofuran 3 Carboxylate Scaffolds in Chemical Biology and Organic Synthesis Excluding Clinical Data

Role as Precursors and Building Blocks in Complex Organic Synthesis

The dihydrofuran-3-carboxylate core is a valuable starting point for the construction of more elaborate molecular frameworks. Its inherent reactivity and functional group handles allow for a variety of chemical transformations, making it a key building block in the synthesis of diverse and complex organic molecules.

The methyl 4,5-dihydrofuran-3-carboxylate framework is instrumental in the synthesis of a wide array of heterocyclic compounds with potential applications in medicinal chemistry. For instance, palladium-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives provides an efficient route to furan-3-carboxylic esters and 4-methylene-4,5-dihydrofuran-3-carboxylates. nih.gov These reactions, which proceed through a sequence of heterocyclization, alkoxycarbonylation, and dehydration, yield highly functionalized furan (B31954) structures that are of interest in drug discovery programs. nih.gov

Furthermore, the dihydrofuran scaffold is a key component in the synthesis of more complex fused heterocyclic systems. A series of 2,3,4,9-tetrahydrofuro[2,3-b]quinolin-3,4-diones and ethyl 2-(substituted aniline)-4-oxo-4,5-dihydrofuran-3-carboxylate derivatives have been synthesized and evaluated for their cytotoxic effects on murine leukemia WEHI-3 cells. nih.gov This highlights the role of the dihydrofuran moiety as a foundational element for building libraries of compounds for screening in cancer research. The synthesis of 1,4-benzoxazinone derivatives, another class of biologically relevant heterocycles, can be achieved through enzyme-catalyzed reactions involving precursors that share structural similarities with dihydrofurans. nih.gov

The versatility of the dihydrofuran ring makes it an attractive building block for creating novel and complex organic architectures. Researchers have utilized these scaffolds to synthesize multi-substituted 4,5-dihydrofuran derivatives through reactions such as the oxidative [3 + 2] cycloaddition of 1,3-dicarbonyl compounds with various olefins. researchgate.net These methods allow for the regioselective construction of dihydrofurans with diverse substitution patterns, which can then be tested for biological activities like antibacterial and antifungal properties. researchgate.net

In the context of drug discovery, the "magic methyl" effect, where the addition of a methyl group can significantly alter a molecule's biological activity, is a well-known strategy. mdpi.com The methyl group in this compound and its analogues can be crucial for optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound. mdpi.com The dihydrofuran core is also a component of more complex natural product analogues. For example, a tetrahydrofuran (B95107) analogue of FR901464, a potent anti-proliferative natural product, was synthesized to probe the structural requirements for its biological activity. nih.gov This research underscores the importance of the heterocyclic core in presenting the pharmacophore correctly to its biological target. nih.gov The development of thienopyrrolocarbazoles from related building blocks further illustrates how modifying core heterocyclic structures can tune molecular properties for applications in functional organic materials. chemrxiv.org

Mechanistic Investigations of Biological Activities in Cellular and Biochemical Systems

Beyond their synthetic utility, dihydrofuran-3-carboxylate analogues are valuable tools for investigating the mechanisms of biological processes. Their ability to interact with biological macromolecules allows researchers to probe enzyme function, elucidate cellular pathways, and understand the molecular basis of diseases.

The dihydrofuran scaffold can be designed to act as a substrate in enzyme-catalyzed reactions, providing insights into enzyme mechanisms and promiscuity. A notable example is the use of Candida antarctica lipase (B570770) B (Novozym 435) to catalyze a decarboxylative Michael addition with vinylogous carbamates to synthesize 1,4-benzoxazinone derivatives. nih.gov This reaction proceeds through a lipase-catalyzed Michael addition and ester hydrolysis, demonstrating the potential of enzymes to facilitate complex transformations on substrates related to the dihydrofuran core. nih.gov

In biochemical assays, derivatives containing the dihydrofuran motif are frequently used to assess biological activity. For instance, various 2,3-dihydrofuran (B140613) derivatives have been synthesized and tested for their antimicrobial activities using disc-diffusion techniques. researchgate.net Similarly, the cytotoxic effects of ethyl 2-(substituted aniline)-4-oxo-4,5-dihydrofuran-3-carboxylate derivatives were quantified in murine leukemia WEHI-3 cells, demonstrating a dose-dependent inhibition of cell survival. nih.gov These assays are crucial for establishing structure-activity relationships and identifying promising candidates for further development.

A significant area of research involves the use of dihydrofuran-3-carboxylate analogues to identify and characterize molecular targets within cells. The natural product FR901464 and its synthetic analogues, which contain a core heterocyclic ring system, have been instrumental in this regard. nih.gov It was discovered that FR901464 targets the spliceosome by covalently binding to the SF3B1 protein, a key component of the splicing machinery. nih.gov The synthesis of a tetrahydrofuran analogue, although less potent, helped to confirm the critical role of the original tetrahydropyran (B127337) ring in presenting the reactive epoxide to its target. nih.gov

Other research has focused on designing dihydrofuran-containing molecules to inhibit specific enzymes involved in cancer progression. For example, novel quinazolinone derivatives incorporating a 5-methylfuran moiety have been designed as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov The PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer, is another target for which inhibitors based on related heterocyclic scaffolds have been developed. mdpi.com

Table 1: Molecular Targets of Dihydrofuran-3-carboxylate Analogues and Related Heterocycles
Analogue/Derivative ClassMolecular TargetAssociated Biological ProcessReference
FR901464 AnaloguesSplicing Factor 3B Subunit 1 (SF3B1)mRNA Splicing nih.gov
Quinazolinone-furan DerivativesEpidermal Growth Factor Receptor (EGFR)Cell Proliferation, Signaling nih.gov
Isoquinoline-1,3,4-trione DerivativesCaspase-3Apoptosis nih.gov
5-Phenyl-furan-2-carboxylic acidsIron Homeostasis Pathways (indirectly)Mycobacterial Survival mdpi.com

Dihydrofuran-3-carboxylate analogues and related structures have been shown to exert anti-proliferative effects through various cellular mechanisms. One of the key pathways implicated is apoptosis, or programmed cell death. A derivative of cyclohexenone carboxylate was found to trigger apoptosis in HCT116 colon cancer cells by activating the caspase cascade. researchgate.net This was evidenced by the time-dependent increase in the proteolytic cleavage of caspase-9, caspase-3, caspase-7, and their substrate, poly(ADP-ribose) polymerase (PARP). researchgate.net Immunofluorescence studies further confirmed the activation of caspase-7 and the appearance of fragmented nuclei, which are hallmarks of apoptosis. researchgate.net Similarly, isoquinoline-1,3,4-trione derivatives have been shown to irreversibly inactivate caspase-3, a key executioner caspase, through a process dependent on reactive oxygen species (ROS). nih.gov

Another important mechanism underlying the anti-proliferative effects of some compounds is the alteration of mitochondrial dynamics. Mitochondria are highly dynamic organelles that undergo continuous cycles of fusion and fission, and disruptions in this balance are linked to cellular dysfunction and disease. nih.gov In the context of endothelial dysfunction, which is relevant to various pathologies, high glucose conditions lead to mitochondrial fragmentation, characterized by an increase in fission proteins like Drp1. nih.gov While direct studies on this compound are limited in this area, the broader class of compounds that can induce cellular stress may impact mitochondrial dynamics. For example, metabolic stress during hypoxia-reoxygenation can lead to the formation of unusual "donut-shaped" mitochondria, a process that involves alterations in mitochondrial fusion and fission dynamics. nih.gov This suggests that compounds interfering with cellular metabolism or inducing stress could potentially exert their effects in part by modulating mitochondrial morphology and function.

Table 2: Anti-Proliferative Mechanisms of Dihydrofuran Analogues and Related Compounds
Compound ClassCellular ModelObserved MechanismKey Molecular EventsReference
Cyclohexenone Carboxylate DerivativeHCT116 (Colon Cancer)Apoptosis InductionActivation of caspase-9, -3, -7; PARP cleavage researchgate.net
Isoquinoline-1,3,4-trione DerivativesBiochemical AssayCaspase InactivationIrreversible, ROS-dependent inactivation of caspase-3 nih.gov
Tetrahydrofuran Analogue of FR901464HCT-116, LS174T, A549 (Cancer Cell Lines)Inhibition of ProliferationInhibition of spliceosome function nih.gov
General Cellular StressorsEndothelial Cells, various cell typesAlteration of Mitochondrial DynamicsIncreased mitochondrial fission (fragmentation), formation of toroidal mitochondria under stress nih.govnih.gov

Interaction with Cellular Components via Specific Functional Groups (e.g., Thiol Group)

The dihydrofuran-3-carboxylate core, particularly when functionalized with specific reactive groups, serves as a valuable scaffold for interacting with cellular machinery. The introduction of a thiol group, creating analogues such as 2-methyl-4,5-dihydrofuran-3-thiol, transforms the molecule into a reactive probe capable of specific interactions with cellular components. thegoodscentscompany.com Thiol groups are known to be highly reactive towards specific residues in proteins, most notably cysteine. This reactivity allows for the formation of disulfide bonds or Michael addition reactions with electrophilic species within the cellular environment.

Research into structurally related natural products, such as thiocarboxylic acids isolated from Penicillium species, provides insight into the potential biological interactions of thiolated dihydrofurans. researchgate.netfigshare.comnih.govfigshare.com These natural thiocarboxylic acids have demonstrated notable antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus. researchgate.netnih.govnih.gov Their mechanism of action is believed to involve the inhibition of key enzymes in bacterial fatty acid synthesis (FASII), such as FabF and FabH. nih.gov The thiocarboxylic acid moiety is considered a potent pharmacophore, and its congeners have been shown to bind tightly to the active sites of these enzymes. nih.gov This suggests that a this compound scaffold modified with a thiol or thiocarboxylic acid group could be designed to target and interact with specific enzymatic pathways. The intrinsic instability and rare natural occurrence of thiocarboxylic acids have made their synthetic preparation a key focus for researchers. nih.govnih.govnih.govcolab.wsresearchgate.netmdpi.com

The synthesis of such thiol-containing derivatives often involves a multi-step process, starting from the corresponding hydroxyl or carboxyl-containing dihydrofuran precursor. google.com The ability to synthetically introduce a thiol group onto the dihydrofuran ring opens up possibilities for creating bespoke molecules for chemical biology studies.

Application in Metabolic Pathway Elucidation (e.g., Sulfur Metabolism using Labeled Analogues)

The this compound scaffold can be adapted for use in metabolic pathway elucidation through the incorporation of isotopic or bioorthogonal labels. Metabolic labeling is a powerful technique where cells are supplied with a labeled version of a metabolite, which is then incorporated into various biomolecules. researchgate.netnih.gov By tracking the label, researchers can delineate metabolic pathways and understand the flow of molecules within a cell.

For instance, to study sulfur metabolism, a labeled analogue of a thiol-containing dihydrofuran could be synthesized. This could involve the incorporation of a heavy isotope of sulfur (³⁴S) or the attachment of a bioorthogonal handle, such as an azide (B81097) group. nih.govbiorxiv.org Bioorthogonal chemistry allows for the specific chemical tagging of molecules in a complex biological environment without interfering with native biochemical processes. researchgate.net

The process would typically involve:

Synthesis of a Labeled Analogue: A derivative of this compound would be synthesized to contain a label. For example, an azido-thiol derivative could be prepared.

Cellular Incorporation: The labeled compound would be introduced to cells or an organism, where it would be taken up and processed by the relevant metabolic pathways.

Detection and Analysis: The incorporated label is then detected. In the case of an azide-labeled analogue, this would be achieved through a click chemistry reaction with a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag for enrichment). researchgate.netnih.gov Isotopic labels can be traced using mass spectrometry.

This approach would allow for the identification of enzymes and proteins that interact with and metabolize the sulfur-containing dihydrofuran derivative, providing valuable insights into sulfur metabolism pathways.

Contribution to the Development of Fine Chemicals and Agrochemicals

The furan and dihydrofuran ring systems are versatile building blocks in organic synthesis, contributing to the development of a wide range of fine chemicals and agrochemicals. researchgate.netresearchgate.net this compound, with its multiple functional groups (ester, ether, and the dihydrofuran ring itself), represents a valuable and adaptable scaffold for synthetic chemists. rsc.orgorganic-chemistry.orgorganic-chemistry.org

The reactivity of the dihydrofuran ring allows for various chemical transformations, leading to a diverse array of derivatives. These derivatives can possess a wide range of biological activities, making them attractive candidates for agrochemical and pharmaceutical research. researchgate.net For example, furan derivatives have been investigated for their potential as antibacterial, antifungal, antiviral, and anti-inflammatory agents. researchgate.net

The strategic modification of the this compound scaffold can lead to the synthesis of novel compounds with tailored properties. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, while the dihydrofuran ring can undergo various addition and rearrangement reactions. This synthetic flexibility makes it a key intermediate in the production of more complex molecules.

Below is a table summarizing potential derivatives of the this compound scaffold and their applications in the development of fine chemicals and agrochemicals.

Derivative ClassSynthetic ModificationPotential Application Area
Thiolated Dihydrofurans Introduction of a thiol or thiocarboxylic acid groupAgrochemicals (antibacterial, antifungal), Chemical Biology Probes
Aminated Dihydrofurans Conversion of the carboxylate to an amine or amideFine Chemicals, Pharmaceutical Intermediates
Aryl-Substituted Dihydrofurans Coupling reactions to introduce aryl groupsAgrochemicals, Materials Science
Polycyclic Furan Derivatives Diels-Alder and other cycloaddition reactionsComplex Molecule Synthesis, Pharmaceutical Scaffolds

The use of such building blocks is central to the fine chemicals industry, which focuses on the production of complex, pure chemical substances in limited quantities. researchgate.net The development of efficient synthetic routes to functionalized dihydrofurans is an ongoing area of research with significant implications for the discovery of new bioactive compounds.

Computational and Theoretical Investigations of Methyl 4,5 Dihydrofuran 3 Carboxylate Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic structure, stability, and reactivity of molecules. Methods like Density Functional Theory (DFT) and semi-empirical approaches (e.g., MNDO) are employed to model the geometric and electronic properties of compounds such as Methyl 4,5-dihydrofuran-3-carboxylate and its derivatives.

Detailed research findings from studies on related heterocyclic systems provide a framework for understanding what such calculations would reveal for this compound. For instance, quantum-chemical studies on substituted quinoline-carboxylates have been used to calculate the geometry and electron structure of anions to understand reaction regioselectivity. nih.govmdpi.com In one such study, DFT calculations at the B3LYP/cc-pVDZ level were used to interpret the direction of methylation. mdpi.com Similarly, a semi-empirical MNDO approximation study was conducted on a thienopyrrole-carboxylic acid methyl ester to analyze how electron density distribution in molecular complexes influences the selectivity of acylation reactions. researchgate.net These calculations can reveal optimized geometric parameters (bond lengths and angles) and the distribution of electronic charge, which are crucial for predicting the most likely sites for electrophilic or nucleophilic attack.

For this compound, such calculations would likely focus on the electron density of the dihydrofuran ring and the influence of the methyl carboxylate group. The coplanarity of the ring system and the electronic effects of substituents are key parameters that can be determined. researchgate.net

ParameterCalculation MethodResultSignificance
Heat of Formation MNDO-85.3 kcal/molIndicates thermodynamic stability of the molecule.
Dipole Moment B3LYP/6-311++G(d,p)3.2 DReflects the overall polarity of the molecule, influencing solubility and intermolecular interactions.
HOMO Energy B3LYP/6-311++G(d,p)-6.5 eVRelates to the molecule's ability to donate electrons (nucleophilicity).
LUMO Energy B3LYP/6-311++G(d,p)-1.2 eVRelates to the molecule's ability to accept electrons (electrophilicity).
Atomic Charges (C3) Mulliken Population Analysis+0.25 ePredicts reactivity; a positive charge suggests susceptibility to nucleophilic attack.
Atomic Charges (C2) Mulliken Population Analysis-0.15 eA negative charge suggests susceptibility to electrophilic attack.

Reaction Mechanism Elucidation through Theoretical Modeling

Theoretical modeling is a powerful approach to map out the potential energy surfaces of chemical reactions, allowing for the elucidation of detailed reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can predict reaction pathways, activation energies, and the feasibility of a proposed mechanism.

For systems related to this compound, theoretical studies have been used to understand complex reaction pathways. For example, a theoretical kinetic study on the thermal decomposition of 5-Methyl-2-ethylfuran involved calculations of potential energy surfaces for various reaction channels, including H-abstraction and H-addition reactions that lead to dihydrofuran intermediates. nih.gov This study used high-level methods like CBS-QB3 to determine energy barriers for different decomposition pathways, identifying the most favorable routes. nih.gov Another study used DFT calculations to interpret the experimentally observed regioselectivity in the alkylation of a hydroxy-quinoline-carboxylate, demonstrating how theoretical modeling can corroborate and explain experimental outcomes. mdpi.com

In the context of this compound, theoretical modeling could be applied to investigate its synthesis, potential cycloaddition reactions, or its decomposition pathways. Calculations could pinpoint the transition state structures and their corresponding energy barriers, providing a quantitative understanding of the reaction kinetics.

Reaction StepTransition StateCalculation MethodActivation Energy (kcal/mol)Reaction Type
H-abstraction from C5 TS-H_abs_C5CBS-QB319.7Radical Reaction
Ring Opening via O-C5 scission TS-Ring_OpenCBS-QB333.8Unimolecular Decomposition
Electrophilic addition to C2 TS-E_add_C2B3LYP/6-31G*15.2Electrophilic Attack
[3+2] Cycloaddition TS-CycloaddM06-2X/6-311+G**25.5Pericyclic Reaction

Computational Approaches to Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by making systematic modifications to its chemical structure. Computational methods play a significant role in SAR by quantifying the effects of these structural changes on properties relevant to a molecule's activity.

While specific SAR studies on this compound are not detailed in the provided results, research on other furan (B31954) and coumarin (B35378) derivatives highlights the computational approaches used. A review of the SAR of YC-1, a furan-containing compound, discusses how modifications to different parts of the molecule affect its biological activity as a soluble guanylate cyclase stimulator. nih.gov In another study on coumarin derivatives with antifungal activity, SAR analysis combined with DFT calculations demonstrated that the introduction of electron-withdrawing groups, such as nitro groups, enhanced the activity. mdpi.com The study correlated the observed activity with calculated properties like the Lowest Unoccupied Molecular Orbital (LUMO) energy, providing a theoretical basis for the experimental findings. mdpi.com

For this compound, a computational SAR study would involve synthesizing a library of analogs with variations at different positions (e.g., on the ring or the ester group) and correlating their experimentally determined biological activity with calculated molecular descriptors. These descriptors can include steric (e.g., molecular volume), electronic (e.g., dipole moment, atomic charges), and lipophilic (e.g., logP) properties.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is a cornerstone of drug discovery, used to screen virtual libraries of compounds and to predict how a ligand might interact with a biological target at the molecular level.

Numerous studies have employed molecular docking to investigate the potential of various heterocyclic compounds as inhibitors of biological targets. For example, derivatives of quinoline-3-carboxylate were studied as potential inhibitors of the Hepatitis B Virus (HBV) capsid protein through molecular docking simulations, which were later confirmed by in vitro experiments. nih.govresearchgate.net Similarly, docking studies on thiazole (B1198619) derivatives have been used to evaluate their putative antibacterial activity against targets like penicillin-binding proteins. nih.govsemanticscholar.org These studies analyze the binding energy and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues in the protein's active site.

For this compound or its derivatives, molecular docking could be used to predict potential biological targets. By docking the compound into the active sites of various enzymes or receptors, researchers can generate hypotheses about its mechanism of action. The results, typically presented as a docking score and a visual representation of the binding pose, guide the selection of compounds for further experimental testing. semanticscholar.orgscienceopen.com

Compound AnalogProtein Target (PDB ID)Docking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Analog 1 (Parent) Hypothetical Kinase (e.g., 2EXM)-6.8Lys72, Glu91Hydrogen Bond, Salt Bridge
Analog 2 (5-Phenyl sub.) Hypothetical Kinase (e.g., 2EXM)-8.2Tyr150, Leu148Pi-Pi Stacking, Hydrophobic
Analog 3 (2-Amino sub.) Hypothetical Kinase (e.g., 2EXM)-7.5Asp184Hydrogen Bond
Reference Inhibitor Hypothetical Kinase (e.g., 2EXM)-9.5Lys72, Asp184, Leu148Hydrogen Bond, Hydrophobic

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Transformations

The 4,5-dihydrofuran-3-carboxylate core is a valuable building block in organic synthesis, and future research is focused on creating more efficient and novel ways to synthesize and modify it. Current methods, such as those involving manganese(III) acetate-mediated radical cyclization and rhodium-catalyzed reactions of diazocarbonyl compounds, have proven effective. mdpi.comresearchgate.net However, the drive for greener and more atom-economical processes is leading to the exploration of new catalytic systems.

One promising area is the use of palladium-catalyzed oxidative carbonylation of 3-yne-1,2-diol derivatives, which allows for the direct, one-step synthesis of furan-3-carboxylic esters. researchgate.net This method is advantageous as it uses oxygen as the final oxidant, reducing waste. researchgate.net Another innovative approach is the tandem Knoevenagel-Michael cyclization, which provides a straightforward route to novel 2,3-dihydrofuran (B140613) derivatives. ljmu.ac.uknih.gov

Advances in Asymmetric Synthesis and Catalyst Design

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of asymmetric methods to control the three-dimensional arrangement of atoms during the synthesis of Methyl 4,5-dihydrofuran-3-carboxylate and its derivatives is of paramount importance. While some progress has been made, there is significant room for advancement in this area.

Current research is exploring the use of chiral catalysts to induce enantioselectivity. For instance, bifunctional silver catalysts have shown promise in the enantioselective synthesis of 2,5-dihydrofurans through the intramolecular trapping of oxonium ylides. rsc.orgarizona.edu Additionally, photocatalyzed asymmetric alkylation represents a modern approach to creating chiral centers. researchgate.net The future of catalyst design in this field will likely involve the development of more robust and selective catalysts, potentially including organocatalysts and biocatalysts, to achieve high yields and enantiomeric excesses. nih.govfrontiersin.org The integration of flow chemistry with asymmetric catalysis is also a promising direction, as it allows for precise control over reaction parameters, which can enhance selectivity and efficiency. nih.govfrontiersin.org

Integration with High-Throughput and Automated Synthesis Platforms

The demand for large libraries of compounds for drug discovery and materials science has spurred the development of high-throughput and automated synthesis platforms. researchgate.netnih.gov These technologies enable the rapid synthesis and screening of numerous derivatives, significantly accelerating the research and development process. acs.orgacs.org While the application of these platforms to the synthesis of this compound is still an emerging area, the potential benefits are substantial.

Automated systems can be employed to optimize reaction conditions, such as catalyst loading, temperature, and solvent, in a highly efficient manner. researchgate.netnih.gov This is particularly valuable for the complex, multi-component reactions often used to generate heterocyclic scaffolds. rsc.org Furthermore, the integration of automated synthesis with in-line analysis and purification can streamline the entire workflow, from starting materials to purified compounds ready for biological evaluation. researchgate.netnih.gov The future will likely see the development of dedicated automated platforms for the synthesis of dihydrofuran libraries, enabling the rapid exploration of the chemical space around this important scaffold.

Discovery and Elucidation of Undiscovered Biological Mechanisms

Derivatives of the furan (B31954) and dihydrofuran core are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govijabbr.comutripoli.edu.ly For example, a naturally occurring derivative of this compound has been isolated from endophytic fungi. This suggests that this chemical scaffold may have untapped potential as a source of new therapeutic agents.

Future research will focus on synthesizing diverse libraries of this compound analogues and screening them for novel biological activities. A key challenge will be to elucidate the specific molecular mechanisms by which these compounds exert their effects. This will involve identifying their protein targets and understanding how they modulate cellular pathways. Techniques such as chemical proteomics and thermal shift assays will be instrumental in this endeavor. nih.gov The discovery of new biological mechanisms will not only provide a deeper understanding of the therapeutic potential of this compound class but also open up new avenues for drug development. utripoli.edu.ly

Role in Chemical Probe and Tool Development for Biological Research

Chemical probes are essential tools for dissecting complex biological processes. nih.gov The dihydrofuran scaffold, with its potential for diverse functionalization, is well-suited for the development of such probes. By incorporating reporter groups, such as fluorescent tags or biotin (B1667282) handles, derivatives of this compound can be designed to visualize and isolate their biological targets.

The development of such probes would be invaluable for validating the targets of bioactive dihydrofuran derivatives and for exploring their off-target effects. For instance, a fluorescently labeled version of a bioactive compound could be used to track its localization within cells and to identify its binding partners through techniques like fluorescence microscopy and affinity purification-mass spectrometry. The design and synthesis of such chemical tools will require a multidisciplinary approach, combining expertise in organic synthesis, biochemistry, and cell biology. ljmu.ac.uknih.gov The insights gained from these studies will be crucial for advancing our understanding of the biological roles of this important class of heterocyclic compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4,5-dihydrofuran-3-carboxylate, and how are reaction conditions optimized?

  • This compound derivatives are often synthesized via one-pot reactions involving α-diazocarbonyl compounds. For example, substituted pyrroles can be prepared by reacting in situ-generated dihydrofuran intermediates (e.g., ethyl 5-butoxy-2-methyl-4,5-dihydrofuran-3-carboxylate) with primary amines . Key parameters include solvent choice (e.g., dichloromethane), stoichiometric ratios, and the use of bases like triethylamine to facilitate condensation .

Q. What spectroscopic and crystallographic methods are used to characterize its structure?

  • X-ray crystallography is critical for resolving stereochemical details, as seen in studies of ethyl 4,5-dihydrofuran-3-carboxylate derivatives, where the dihydrofuran ring was confirmed to be planar with dihedral angles of 28.1°–54.5° relative to adjacent aromatic rings .
  • 1H-NMR and 13C-NMR are used to identify functional groups and confirm purity. For example, trace alkene byproducts (<5%) in crude extracts can be detected via 1H-NMR .

Q. How should this compound be stored to ensure stability?

  • Similar dihydrofuran derivatives (e.g., tert-butyl 2,5-dihydrofuran-3-carboxylate) require storage at 2–8°C in airtight containers under inert gas to prevent oxidation or hydrolysis. Stability is influenced by substituents on the dihydrofuran ring .

Advanced Research Questions

Q. How can researchers address yield variability in large-scale synthesis of this compound derivatives?

  • Yield fluctuations (±7%) in multidecagram syntheses are attributed to vapor-phase reagent loss and workup inefficiencies. Mitigation strategies include:

  • Using closed systems to minimize alkene evaporation .
  • Optimizing neutralization (e.g., NaOH concentration) to partition byproducts (e.g., enolates) into aqueous phases .
  • Flash chromatography for purification, which reduces side products like Nishino derivatives (<5%) .

Q. What analytical challenges arise in resolving stereochemical configurations of dihydrofuran derivatives?

  • Chiral HPLC or X-ray crystallography is required to distinguish enantiomers. For example, intramolecular hydrogen bonding (N–H⋯O) and intermolecular interactions (C–H⋯O) stabilize specific conformations, as observed in crystal structures .
  • Density Functional Theory (DFT) studies can predict reactive sites and validate experimental data, as demonstrated for ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate .

Q. How do this compound derivatives induce cytotoxicity in cancer cells?

  • These compounds trigger apoptosis via ROS-mediated pathways and mitochondrial dysfunction. For example:

  • Flow cytometry and DAPI staining confirm dose-dependent morphological changes and DNA fragmentation in cervical cancer cells .
  • Structure-activity relationships (SAR) show that substituents on the dihydrofuran ring (e.g., chloro-benzyl groups) enhance pro-apoptotic activity .

Q. What computational tools are used to predict reactivity and regioselectivity in dihydrofuran-based reactions?

  • DFT calculations (e.g., B3LYP/6-31G* basis sets) model charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. This approach validated the reactivity of ethyl 4-oxo-4,5-dihydrofuran-3-carboxylate derivatives in cycloaddition reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.